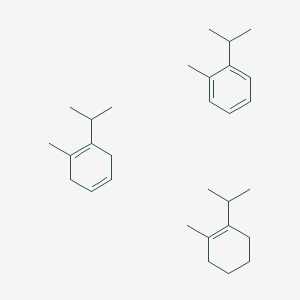

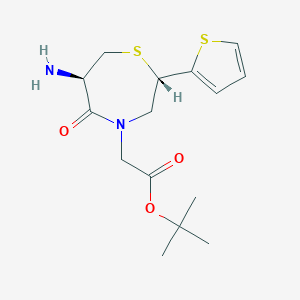

![molecular formula C6H9NO2 B040406 N-[1-(呋喃-2-基)乙基]羟胺 CAS No. 123606-36-0](/img/structure/B40406.png)

N-[1-(呋喃-2-基)乙基]羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan derivatives, including N-[1-(furan-2-yl)ethyl]hydroxylamine and related compounds, involves several methodologies. One approach includes the reaction of keto acetylenic esters with hydroxylamine, producing methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate derivatives through a process that underscores the versatility of furan compounds in synthetic organic chemistry (Saikachi & Kitagawa, 1971). Another method described involves the catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, leading to highly substituted multifunctionalized 2,3-dihydroisoxazoles (Yu et al., 2010).

Molecular Structure Analysis

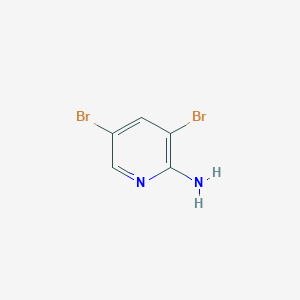

The molecular structure of compounds related to N-[1-(furan-2-yl)ethyl]hydroxylamine is characterized by the presence of a furan ring, which is known for its planarity and ability to engage in various chemical reactions due to its aromatic nature. Crystal structure analysis of similar compounds has revealed detailed insights into their spatial configuration, showcasing the planarity of the furan ring and the stereogenic centers that may be present (Kote et al., 2014).

Chemical Reactions and Properties

Furan derivatives, including N-[1-(furan-2-yl)ethyl]hydroxylamine, participate in a wide range of chemical reactions. For instance, the reaction of hydroxylamine with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate leads to the formation of novel compounds via a tandem ring opening and oximation process, illustrating the reactive versatility of hydroxylamine derivatives (Saravanan et al., 2007).

Physical Properties Analysis

The physical properties of furan-based polyesters, including those derived from hydroxylamine compounds, have been investigated, revealing insights into their thermal stability, molecular weight, and structural integrity. These studies are crucial for understanding the material characteristics of furan-based compounds and their potential applications in various fields (Jiang et al., 2014).

科学研究应用

转化为聚合物和燃料的呋喃衍生物

N-[1-(呋喃-2-基)乙基]羟胺可以在呋喃衍生物应用的更广泛背景下考虑。从植物生物质中获得的呋喃衍生物对于生产聚合物、功能材料和燃料至关重要。这些化合物作为不可再生碳氢化合物来源的可持续替代品。值得注意的呋喃衍生物包括 5-羟甲基糠醛 (HMF) 及其进一步加工的形式,这些形式对于合成广泛的工业化学品和材料至关重要,从用于聚合物生产的单体到发动机燃料和各种化学品 (Chernyshev, Kravchenko, & Ananikov, 2017).

生物催化增值

呋喃的生物催化转化,包括来自 N-[1-(呋喃-2-基)乙基]羟胺的衍生物,是一个有前景的领域。生物催化为化学过程提供了一种高度选择性的替代方案,用于改性呋喃,在生物燃料、生物塑料和其他生化制品的制造中具有应用。这种方法强调了可持续和环保化学合成的潜力 (Domínguez de María & Guajardo, 2017).

绿色化学和溶剂选择

在从碳水化合物合成呋喃衍生物中,溶剂选择起着至关重要的作用。在选择用于双相脱水反应的溶剂时使用绿色化学原理可以显着影响呋喃衍生物(包括与 N-[1-(呋喃-2-基)乙基]羟胺相关的衍生物)的生产效率和环境足迹。这突出了可持续实践在化学制造中的重要性 (Esteban, Vorholt, & Leitner, 2020).

羟胺衍生物的生物活性

虽然专注于更广泛的化学家族,但羟胺衍生物表现出各种生物活性。这些化合物在癌症研究中显示出潜力,对某些肿瘤表现出抑癌活性。这表明 N-[1-(呋喃-2-基)乙基]羟胺和类似化合物可能在医学研究和治疗开发中具有应用,尽管您要求排除与药物相关的信息 (Gross, 1985).

安全和危害

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be toxic if swallowed . The safety precautions include avoiding ingestion and seeking immediate medical attention in case of accidental ingestion .

属性

IUPAC Name |

N-[1-(furan-2-yl)ethyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFFDDLGEYKSJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587641 |

Source

|

| Record name | 1-(Furan-2-yl)-N-hydroxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-yl)ethyl]hydroxylamine | |

CAS RN |

123606-36-0 |

Source

|

| Record name | 1-(Furan-2-yl)-N-hydroxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

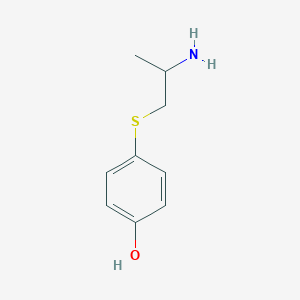

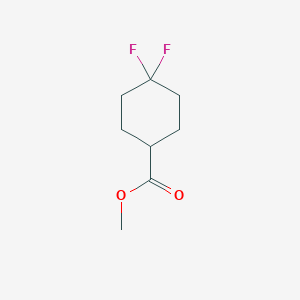

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

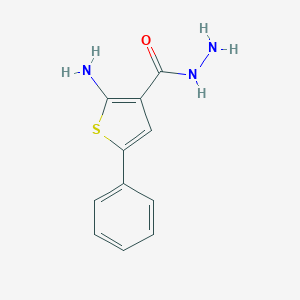

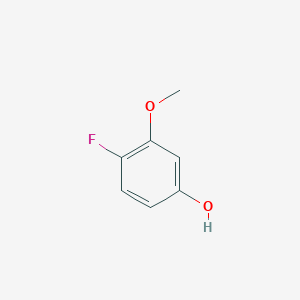

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

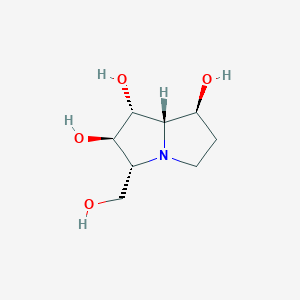

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

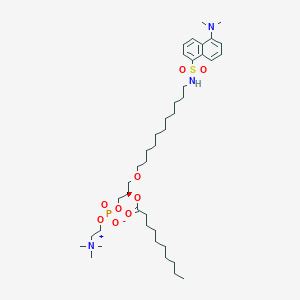

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)